molecular formula C9H8Br2O2 B1614398 3-(2,6-Dibromophenyl)propanoic acid CAS No. 957211-37-9

3-(2,6-Dibromophenyl)propanoic acid

Cat. No.: B1614398
CAS No.: 957211-37-9
M. Wt: 307.97 g/mol
InChI Key: OHRDAWAAIUZOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dibromophenyl)propanoic acid is an organic compound with the molecular formula C9H8Br2O2 It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dibromophenyl)propanoic acid typically involves the reaction of 2,6-dibromobenzaldehyde with cycl-isopropylidene malonate in the presence of formic acid and triethylamine. The reaction mixture is refluxed for 4 hours, followed by cooling and acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dibromophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions:

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted phenylpropanoic acids.

    Oxidation Products: Carboxylic acids with higher oxidation states.

    Reduction Products: Alcohols derived from the reduction of the carboxylic acid group.

Scientific Research Applications

3-(2,6-Dibromophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,6-Dibromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds, further affecting its biological activity .

Comparison with Similar Compounds

  • 3-(2,6-Dichlorophenyl)propanoic acid
  • 3-(2,6-Difluorophenyl)propanoic acid
  • 3-(2,6-Diiodophenyl)propanoic acid

Comparison: 3-(2,6-Dibromophenyl)propanoic acid is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-(2,6-dibromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRDAWAAIUZOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649502
Record name 3-(2,6-Dibromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957211-37-9
Record name 3-(2,6-Dibromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2,6-Dibromophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dibromophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,6-Dibromophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,6-Dibromophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,6-Dibromophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2,6-Dibromophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.